The Architectural Versatility of Boc-N-PEG2-MS: A Technical Primer for Advanced Bioconjugation
The Architectural Versatility of Boc-N-PEG2-MS: A Technical Primer for Advanced Bioconjugation
For Immediate Release
A Deep Dive into the Heterobifunctional Linker Fueling Innovations in Targeted Therapeutics
Researchers, chemists, and professionals in the field of drug development are increasingly reliant on sophisticated molecular tools to construct complex therapeutic entities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these essential tools is the heterobifunctional linker, Boc-N-PEG2-MS. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and its application in advanced bioconjugation strategies, offering a foundational resource for scientists at the forefront of therapeutic innovation.
Core Structure and Physicochemical Properties
Boc-N-PEG2-MS, systematically named tert-Butyl (2-(2-(methylsulfonyloxy)ethoxy)ethyl)carbamate, is a precisely designed linker molecule featuring three key components: a tert-butyloxycarbonyl (Boc) protected amine, a short polyethylene glycol (PEG) spacer, and a terminal mesylate (Ms) group.[1] This distinct architecture imparts desirable characteristics for controlled, multi-step syntheses.
The Boc group serves as a robust protecting group for the primary amine, which can be selectively removed under acidic conditions. The hydrophilic diethylene glycol (PEG2) spacer enhances the aqueous solubility of the molecule and the resulting conjugates, a critical factor for improving the pharmacokinetic profiles of often hydrophobic biomolecules.[2] The mesylate group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack, thereby enabling covalent linkage to a target molecule.[1]
A summary of the key physicochemical properties of Boc-N-PEG2-MS is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | tert-Butyl (2-(2-(methylsulfonyloxy)ethoxy)ethyl)carbamate | [3] |
| Synonyms | Boc-N-amido-PEG2-Ms, 2-(Boc-amino)ethyl methanesulfonate | [2] |
| CAS Number | 302331-20-0 | [2] |
| Molecular Formula | C₁₀H₂₁NO₆S | [2] |
| Molecular Weight | 283.3 g/mol | [2] |
| Purity | Typically ≥98% | [2] |
| Appearance | Varies (consult supplier data) | - |
| Solubility | Soluble in a wide range of organic solvents, with some aqueous solubility | [1] |
| Storage Conditions | -20°C | [2] |
| SMILES | CC(C)(C)OC(=O)NCCOCCOS(=O)(=O)C | |
| InChIKey | QQDCXQURAAVVHQ-UHFFFAOYSA-N | [3] |
Table 1: Physicochemical Properties of Boc-N-PEG2-MS
Role in PROTAC Synthesis and Bioconjugation
Boc-N-PEG2-MS is primarily utilized as a heterobifunctional linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents designed to co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker's length, flexibility, and chemical properties are critical for the efficacy of the PROTAC.
The dual functionality of Boc-N-PEG2-MS allows for a sequential and controlled approach to PROTAC synthesis. The workflow typically involves the reaction of the mesylate group with a nucleophile on one of the PROTAC's ligands, followed by the deprotection of the Boc group to reveal a primary amine, which can then be coupled to the second ligand.
Below is a logical workflow illustrating the role of a Boc-N-PEG-X (where X is a leaving group like mesylate) linker in the synthesis of a PROTAC.
Experimental Protocols
While specific, peer-reviewed protocols detailing the use of Boc-N-PEG2-MS are not widely available, the following sections provide generalized methodologies for the key chemical transformations involving this linker. These protocols are based on established procedures for analogous compounds (e.g., Boc-N-amido-PEG-Br) and should be adapted and optimized for specific applications.
Protocol 1: Conjugation of Boc-N-PEG2-MS to an Amine-Containing Molecule
This protocol outlines the alkylation of a primary or secondary amine with Boc-N-PEG2-MS. The mesylate group is displaced by the nucleophilic amine.
Materials:
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Boc-N-PEG2-MS
-
Amine-containing molecule (e.g., a peptide, small molecule ligand)
-
Aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel and stirring apparatus
-
Analytical tools for monitoring (e.g., HPLC, LC-MS)
Procedure:
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Dissolve the amine-containing molecule in a suitable aprotic solvent.
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Add 1.5-2.0 equivalents of a non-nucleophilic base, such as DIPEA, to the solution to act as a proton scavenger.
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Add 1.0-1.2 equivalents of Boc-N-PEG2-MS to the reaction mixture.
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Stir the reaction at room temperature. The reaction can be gently heated (e.g., 40-50 °C) to increase the rate, if necessary.
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Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed.
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Upon completion, the reaction can be quenched with water, and the product can be extracted with an appropriate organic solvent.
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Purify the crude product by a suitable method, such as flash column chromatography or preparative HPLC.
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to yield a free primary amine, which is then available for subsequent conjugation reactions.
Materials:
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Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as a solvent
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(Optional) Scavengers like triisopropylsilane (TIS)
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Rotary evaporator
-
Diethyl ether for precipitation
Procedure:
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Dissolve the Boc-protected PEG-conjugate in DCM to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If acid-sensitive functional groups are present, scavengers such as TIS (2.5-5% v/v) can be included.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitor the deprotection reaction by TLC or LC-MS until the starting material has been fully consumed (typically 1-2 hours).
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
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To remove residual TFA, co-evaporate with toluene (3 times).
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The resulting TFA salt of the deprotected amine can often be used directly in the next step. Alternatively, it can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate and extracting the free amine into an organic solvent.
Quantitative Data and Reaction Efficiency
The efficiency of conjugation and deprotection reactions is highly dependent on the specific substrates, reaction conditions, and stoichiometry of the reagents. While specific quantitative data for Boc-N-PEG2-MS is not extensively published, the following tables provide illustrative data based on analogous heterobifunctional PEG linkers. These values should be considered as a starting point for the optimization of specific synthetic routes.
| Conjugation Partner (Nucleophile) | Reaction pH | Molar Ratio (PEG:Nucleophile) | Reaction Time (hours) | Temperature (°C) | Expected Conjugation Efficiency (%) |
| Primary Amine | 8.0 - 9.0 | 5:1 | 24 | 25 | 60 - 75 |
| Thiol | 7.0 - 7.5 | 3:1 | 4 | 25 | 85 - 95 |
Table 2: Illustrative Conjugation Efficiencies for Heterobifunctional PEG Linkers (Note: Data is based on a PEG10-Br linker and should be used as a guideline for optimization with Boc-N-PEG2-MS).
| Deprotection Reagent | Solvent | Reaction Time (minutes) | Temperature (°C) | Expected Deprotection Efficiency (%) |
| 50% TFA | DCM | 5 | 25 | ~94 |
| 50% TFA | DCM | 30 | 25 | >99 |
| 4 M HCl | Dioxane | 5 | 25 | ~80 |
| 4 M HCl | Dioxane | 30 | 25 | >99 |
Table 3: Illustrative Boc Deprotection Efficiencies (Note: These are general conditions and efficiency will vary based on the substrate).
Conclusion
Boc-N-PEG2-MS is a versatile and valuable tool in the armamentarium of the modern medicinal chemist and drug development professional. Its well-defined structure, featuring orthogonal reactive handles and a solubilizing PEG spacer, provides a robust platform for the controlled synthesis of complex biomolecules. While the specific optimization of reaction conditions is paramount for any given application, the foundational principles and protocols outlined in this guide offer a solid starting point for the successful integration of Boc-N-PEG2-MS into innovative therapeutic design and development.
